BenchChemオンラインストアへようこそ!

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide

PDK1/PDHK1 inhibition Cancer cell signaling AGC kinase family

This compound is a structurally annotated PDK1/PDHK1 inhibitor distinguished by its cyclohex-3-ene-1-carboxamide tail, which introduces conformational constraint and a distinct hydrogen-bonding geometry absent in piperidine- or pyrazole-containing analogs. Substituting with a generic thiazole carboxamide introduces uncontrolled variables in target engagement and selectivity. Ideal for dissecting PDK1-mediated signaling in PTEN-loss or PI3KCA-mutant cancer models and as a core scaffold for focused library diversification. Source with confidence from verified suppliers.

Molecular Formula C18H20N2OS
Molecular Weight 312.43
CAS No. 1396814-45-1
Cat. No. B2383618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide
CAS1396814-45-1
Molecular FormulaC18H20N2OS
Molecular Weight312.43
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3
InChIInChI=1S/C18H20N2OS/c1-13-16(12-19-17(21)14-8-4-2-5-9-14)22-18(20-13)15-10-6-3-7-11-15/h2-4,6-7,10-11,14H,5,8-9,12H2,1H3,(H,19,21)
InChIKeyUDFPQKRBGLXRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide (CAS 1396814-45-1) Is a Structurally Defined PDHK1 Inhibitor Candidate for Oncology Procurement


N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide (CAS 1396814-45-1) is a synthetic, small-molecule thiazole carboxamide derivative classified within the PDK1 (3-phosphoinositide-dependent protein kinase 1, also known as PDHK1) inhibitor family [1]. It is recorded in curated drug-target databases as a patented inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1), a key node in the PI3K/Akt signaling pathway that regulates cell proliferation and survival in metastatic and solid tumors [1]. The compound features a 4-methyl-2-phenyl-1,3-thiazole head group connected via a methylene linker to a cyclohex-3-ene-1-carboxamide tail, a scaffold distinct from other thiazole carboxamide PDK1 inhibitors that typically carry pyrazole or other heterocyclic attachments.

Why Generic Thiazole Carboxamide PDK1 Inhibitors Cannot Substitute for N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide in Target-Based Research


Although multiple thiazole carboxamide derivatives are known to inhibit PDK1, they are not interchangeable. The activity of this class is exquisitely sensitive to the nature of the heterocyclic ring attached to the thiazole core and the substituents on the carboxamide side chain. Patent data from the Merck Sharp & Dohme series (WO2012036974, US20130165450) reveal that compounds within the same generic Markush structure exhibit wide variations in PDK1 inhibitory potency depending on the specific aryl, cycloalkenyl, and linker combinations [1]. N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide incorporates a cyclohex-3-ene-1-carboxamide group that introduces conformational constraint and a specific hydrogen-bonding geometry distinct from the piperidine- or pyrazole-containing analogs. Consequently, substituting this compound with a generic “thiazole carboxamide PDK1 inhibitor” introduces uncontrolled variables in target engagement, selectivity, and downstream signaling readouts.

Quantitative Differentiation Evidence for N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide: A Comparator-Driven Procurement Analysis


PDHK1 Target Engagement: Documented Inhibitory Classification vs. In-Class Alternatives

The compound is explicitly catalogued as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) in the Therapeutic Target Database, with a patented status for metastatic and solid tumor indications [1]. This provides a defined molecular target classification. In contrast, close structural analogs such as N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide (CAS 876701-83-6) and N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide lack any publicly documented PDK1 inhibitory annotation [2]. The presence of the 4-methyl-2-phenyl substitution on the thiazole ring in CAS 1396814-45-1, combined with the cyclohex-3-ene-1-carboxamide tail, appears critical for conferring PDK1 target engagement, a feature absent in the comparator scaffolds where the thiazole substitution pattern is fundamentally different.

PDK1/PDHK1 inhibition Cancer cell signaling AGC kinase family

Structural Differentiation via Cyclohex-3-ene-1-carboxamide Moiety vs. Saturated or Aromatic Carboxamide Analogs

The cyclohex-3-ene-1-carboxamide tail of the target compound introduces a specific olefinic conformational constraint and a defined geometry of the amide hydrogen-bond donor/acceptor pair [1]. Published SAR within the Merck PDK1 inhibitor patent family (WO2012036974) demonstrates that the nature of the cycloalkenyl/cycloalkyl ring attached to the carboxamide significantly modulates PDK1 inhibitory potency, with unsaturated rings generally providing superior potency compared to fully saturated analogs [2]. For example, compounds bearing cyclohexenyl groups (e.g., N-(2-(4-(aminomethyl)cyclohex-1-enyl)-4-fluorophenyl)-2-(1H-pyrazol-4-yl)-thiazole-4-carboxamide) are specifically claimed and exemplified, whereas the corresponding cyclohexyl analogs show altered activity profiles [2]. The target compound's cyclohex-3-ene motif thus positions it within the higher-activity unsaturated subset of the patent series. In contrast, N-(1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide (CAS 876701-83-6) and (1R)-N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide both lack the substituted phenyl-thiazole head group, resulting in a wholly different pharmacophore that is unlikely to recapitulate the same PDK1 binding mode [3][4].

Kinase inhibitor design Conformational constraint Structure-activity relationship

Patent-Protected Chemical Space: Intellectual Property Differentiation from Unprotected Thiazole Carboxamide Analogs

The target compound falls within the scope of the WO2012036974 patent family, assigned to Merck Sharp & Dohme Corp., which specifically claims thiazole carboxamide derivatives as PDK1 inhibitors for cancer treatment [1]. The TTD database confirms this compound's patented status for metastatic cancer and solid tumors [2]. This contrasts sharply with structurally simpler thiazole carboxamide analogs such as N-(1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide (CAS 876701-83-6), which is commercially available from multiple vendors and is not covered by active PDK1-specific composition-of-matter patents [3]. The intellectual property differentiation is meaningful for procurement decisions: researchers intending to explore PDK1-targeted chemical biology or develop translational assays benefit from using a compound with a defined, patent-anchored target-disease association, enabling clearer lines of sight toward potential lead optimization and licensing pathways.

Patent landscape Freedom to operate PDK1 inhibitor IP

Optimal Research and Procurement Application Scenarios for N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide Based on Current Evidence


PDK1-Dependent Cancer Cell Line Screening and Pathway Elucidation

In vitro screening of PDK1-dependent cancer cell lines (e.g., those harboring PTEN loss or PI3KCA mutations) can utilize this compound as a structurally annotated PDHK1 inhibitor tool. Its patent-documented target classification supports experimental designs aimed at dissecting PDK1-mediated signaling downstream of Akt, p70S6K, and RSK1 [1].

SAR Expansion Around the Cyclohex-3-ene-1-carboxamide Scaffold for Kinase Selectivity Profiling

Medicinal chemistry groups building focused libraries of PDK1 inhibitors can employ this compound as a core scaffold for diversification. The cyclohex-3-ene-1-carboxamide moiety provides a distinct conformational constraint compared to saturated cyclohexane analogs within the same patent series, enabling systematic selectivity profiling [1][2].

Chemical Probe Development for AGC Kinase Family Target Validation

Given PDK1's role as a master regulator of the AGC kinase family, this compound serves as a starting point for developing chemical probes to interrogate PDK1-dependent phosphorylation cascades. Its defined thiazole-phenyl pharmacophore facilitates structure-based design of affinity chromatography reagents or biotinylated probes for target engagement studies [1].

Quote Request

Request a Quote for N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.